molecular formula C18H18N2S B2545568 2-(benzylthio)-1-methyl-5-(p-tolyl)-1H-imidazole CAS No. 1207020-58-3

2-(benzylthio)-1-methyl-5-(p-tolyl)-1H-imidazole

Cat. No.: B2545568
CAS No.: 1207020-58-3
M. Wt: 294.42
InChI Key: PVSQZIDETMDWRZ-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-methyl-5-(p-tolyl)-1H-imidazole (CAS 1207020-58-3) is a high-purity organic compound with a molecular formula of C18H18N2S and a molecular weight of 294.41 g/mol . It is part of the 1H-imidazole class of heterocyclic compounds, which are extensively studied in medicinal and organic chemistry due to their significant bioactive properties. The structure of this particular compound, featuring a benzylthio group at the 2-position and a p-tolyl ring at the 5-position of the imidazole core, makes it a valuable intermediate for researchers. While the specific biological profile of this compound is under investigation, related thio-substituted imidazole derivatives are reported in scientific literature to exhibit a range of biological activities, including antimicrobial and antioxidant effects . Researchers utilize this compound and its analogs in the design and synthesis of new molecules to explore potential applications in pharmaceutical development and material science. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2-benzylsulfanyl-1-methyl-5-(4-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S/c1-14-8-10-16(11-9-14)17-12-19-18(20(17)2)21-13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSQZIDETMDWRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-1-methyl-5-(p-tolyl)-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.

    Introduction of Substituents: The benzylthio group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a thiol. The p-tolyl group can be added through a Friedel-Crafts alkylation reaction using p-tolyl chloride and an appropriate catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-1-methyl-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.

    Substitution: The methyl and p-tolyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

2-(Benzylthio)-1-methyl-5-(p-tolyl)-1H-imidazole serves as a versatile building block in the synthesis of more complex molecules. Its unique structure allows it to function as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be used in catalysis and material science.

Biology

Research has indicated that this compound exhibits significant biological activities:

  • Antimicrobial Activity: Studies suggest that it inhibits key enzymes involved in bacterial cell wall synthesis, making it a potential candidate for developing new antibiotics against resistant bacterial strains.
  • Antifungal Properties: Preliminary investigations show that it may disrupt fungal cell membranes or inhibit essential enzymatic pathways critical for fungal survival.
  • Anticancer Potential: Ongoing research explores its ability to induce apoptosis in cancer cells, with some derivatives showing cytotoxic activity against various cancer cell lines .

Medicine

The compound is being investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases. Its unique chemical structure allows for modifications that can enhance its efficacy and selectivity against specific biological targets.

Case Studies

Antimicrobial Efficacy:
A study evaluated the antimicrobial activity of various imidazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibitory effect on bacterial growth, showcasing its potential as a lead compound for antibiotic development .

Anticancer Studies:
In another investigation, derivatives of this compound were tested against human colorectal carcinoma cell lines. The results demonstrated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil, indicating promising anticancer properties .

Mechanism of Action

The mechanism of action of 2-(benzylthio)-1-methyl-5-(p-tolyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzylthio group can enhance the compound’s ability to penetrate cell membranes, while the imidazole ring can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Substituent Variations at Position 2

The benzylthio group at position 2 distinguishes this compound from analogs with other thioether or sulfonyl groups:

Compound Name Position 2 Substituent Key Properties/Applications Reference
2-(Benzylthio)-1-methyl-5-(p-tolyl)-1H-imidazole Benzylthio (-S-CH₂C₆H₅) Potential catalytic/bioactive roles
2-(Allylthio)-1-benzyl-5-(p-tolyl)-1H-imidazole Allylthio (-S-CH₂CH=CH₂) Synthesized via palladium catalysis
2-(2-Methylbenzylthio)-1H-imidazole-4,5-carboxylic acid derivatives Methylbenzylthio Novel sulfonyl derivatives with uncharacterized bioactivity
1-Benzyl-2-(methylthio)-5-imidazole carbonitrile Methylthio (-S-CH₃) Precursor for L-histidine synthesis

Key Observations :

  • Steric Hindrance : Bulkier substituents like benzylthio may reduce binding efficiency in enzyme-active sites compared to smaller groups (e.g., methylthio) .

Substituent Variations at Position 5

The para-tolyl group at position 5 is compared to other aryl or heteroaryl substituents:

Compound Name Position 5 Substituent Key Properties/Applications Reference
This compound p-Tolyl (-C₆H₄-CH₃) Likely enhances lipophilicity
1-Methyl-5-(4-nitrophenyl)-1H-imidazole (3ac) 4-Nitrophenyl (-C₆H₄-NO₂) Synthesized via Pd-catalyzed arylation
5-(4-Methoxyphenyl)-1-methyl-1H-imidazole (3aa) 4-Methoxyphenyl (-C₆H₄-OCH₃) Electron-donating group improves solubility
1-Benzyl-5-(4-(methylthio)phenyl)-4-phenyl-2-(p-tolyl)-1H-imidazole Methylthiophenyl Studied for electronic properties

Key Observations :

  • Synthetic Accessibility : Pd-catalyzed direct C-5 arylation (as in ) is a common method for introducing aryl groups, suggesting feasible scalability for the target compound.

Substituent Variations at Position 1

The methyl group at position 1 contrasts with benzyl or ethyl substituents:

Compound Name Position 1 Substituent Key Properties/Applications Reference
This compound Methyl (-CH₃) Compact size may reduce steric clashes
1-Benzyl-4-phenyl-5-(p-tolyl)-1H-imidazole Benzyl (-CH₂C₆H₅) Studied in catalytic carbonylation reactions
1-Ethyl-4-phenyl-2-(m-tolyl)-5-(p-tolyl)-1H-imidazole Ethyl (-CH₂CH₃) Moderate steric bulk, high synthetic yield (76%)

Key Observations :

    Biological Activity

    2-(Benzylthio)-1-methyl-5-(p-tolyl)-1H-imidazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

    Chemical Structure and Synthesis

    The chemical structure of this compound can be represented as follows:

    C16H16N2S\text{C}_{16}\text{H}_{16}\text{N}_2\text{S}

    This compound is synthesized through various methods, typically involving the reaction of substituted imidazole derivatives with benzyl thioether under specific conditions. The synthetic routes often lead to the formation of sulfoxides and sulfones as by-products, which can be further modified to enhance biological activity.

    Antimicrobial Activity

    Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit various microbial enzymes, suggesting a potential mechanism for its antibacterial effects. The compound's structure allows it to interact with microbial targets effectively, enhancing its efficacy against resistant strains .

    Table 1: Antimicrobial Activity Data

    MicroorganismMinimum Inhibitory Concentration (MIC)Reference
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
    Candida albicans16 µg/mL

    Anticancer Activity

    The anticancer potential of this compound has been extensively studied. It demonstrates cytotoxic effects across various cancer cell lines, including breast cancer (MCF-7), colorectal cancer (HCT116), and others. The compound's mechanism of action appears to involve the disruption of microtubule formation and induction of apoptosis in cancer cells.

    Case Study: Cytotoxicity Against Cancer Cell Lines
    In a study evaluating the cytotoxic effects of this compound on several cancer cell lines, it was found that:

    • MCF-7 Cells : IC50 = 27.42 nM
    • HCT116 Cells : IC50 = 23.12 nM
    • Caco-2 Cells : IC50 = 33.14 nM

    These values indicate that the compound is significantly more potent than conventional chemotherapeutic agents like paclitaxel and doxorubicin .

    Table 2: Cytotoxicity Data

    Cell LineIC50 (nM)Reference
    MCF-727.42
    HCT11623.12
    Caco-233.14

    The biological activity of this compound is attributed to its ability to bind to specific molecular targets within cells. This binding interferes with critical cellular processes such as:

    • Microtubule Dynamics : The compound disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
    • DNA Damage Induction : It increases γ-H2AX foci formation, indicating DNA double-strand breaks, which is a hallmark of genotoxic stress .

    Q & A

    Q. What are the standard synthetic routes for 2-(benzylthio)-1-methyl-5-(p-tolyl)-1H-imidazole, and how can reaction conditions be optimized for yield improvement?

    The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, benzylthio groups can be introduced using benzyl mercaptan under basic conditions. Optimization involves varying catalysts (e.g., p-toluenesulfonic acid in DMF at reflux ) and solvents (e.g., ethanol, THF) to enhance reaction efficiency. Monitoring reaction progress via TLC and purifying via column chromatography (hexane:ethyl acetate gradients) improves yield .

    Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral features should be analyzed?

    Key techniques include:

    • 1H/13C NMR : Analyze aromatic proton signals (δ 6.8–7.5 ppm) and methyl/methylene groups (e.g., δ 2.3–3.7 ppm for N-methyl and benzylthio substituents) .
    • IR : Confirm S–C and C–N stretches (~650 cm⁻¹ for C–S, ~1600 cm⁻¹ for imidazole ring) .
    • Mass spectrometry : Molecular ion peaks (e.g., m/z 350–360 for M⁺) and fragmentation patterns validate the structure .

    Q. What are the common challenges in achieving high purity during synthesis, and how can they be mitigated?

    Common issues include byproduct formation (e.g., incomplete substitution) and residual solvents. Mitigation strategies:

    • Use excess benzyl mercaptan to drive the reaction to completion.
    • Purify via recrystallization (ethanol/water mixtures) or silica gel chromatography .
    • Validate purity via elemental analysis (C, H, N, S) and HPLC (≥95% purity threshold) .

    Advanced Research Questions

    Q. How can researchers address discrepancies in NMR data interpretation for tautomeric forms of substituted imidazole derivatives?

    Tautomerism (e.g., 5- vs. 6-substituted isomers) can cause split signals in 1H NMR. Strategies:

    • Perform variable-temperature NMR to observe dynamic equilibria .
    • Compare experimental data with DFT-calculated chemical shifts for tautomeric forms.
    • Use X-ray crystallography (via SHELX refinement ) to resolve ambiguity in solid-state structures .

    Q. What methodologies are employed to resolve conflicting cytotoxicity data for imidazole derivatives across different cell lines?

    Discrepancies may arise from cell line-specific permeability or metabolic activity. Solutions include:

    • Standardizing assay conditions (e.g., MTT assay protocols, incubation times).
    • Evaluating logP values to assess membrane permeability differences.
    • Cross-referencing with in-silico ADMET predictions (e.g., BBB penetration, CYP450 interactions) .

    Q. How can in-silico molecular docking studies predict the binding affinity of this compound to target enzymes like EGFR?

    Docking workflows involve:

    • Preparing the protein structure (PDB ID) and ligand (optimized geometry via Gaussian).
    • Using AutoDock Vina or Schrödinger Suite to simulate binding poses.
    • Validating results with experimental IC50 values from kinase inhibition assays. For example, derivatives with para-substituted aryl groups show enhanced hydrophobic interactions in EGFR’s ATP-binding pocket .

    Q. How do substituent variations on the benzylthio and p-tolyl groups influence physicochemical properties and biological activity?

    • Electron-withdrawing groups (e.g., –NO2) increase metabolic stability but reduce solubility.
    • Bulkier substituents (e.g., –CF3) improve target selectivity but may hinder bioavailability.
    • Quantitative Structure-Activity Relationship (QSAR) models correlate Hammett σ values with IC50 data to guide optimization .

    Q. What strategies are recommended for elucidating reaction mechanisms in benzylthio-substituted imidazole synthesis?

    Mechanistic studies include:

    • Isotopic labeling : Track sulfur incorporation using 34S-labeled benzyl mercaptan.
    • Kinetic profiling : Monitor intermediate formation via in-situ FTIR or LC-MS.
    • DFT calculations : Simulate transition states for key steps (e.g., nucleophilic attack) .

    Q. How can X-ray crystallography using SHELX software contribute to structural refinement?

    SHELX refines crystallographic data by:

    • Solving phase problems via direct methods (SHELXS).
    • Modeling disorder (e.g., rotational isomers of benzylthio groups) with PART instructions.
    • Validating hydrogen bonding and π-π stacking interactions critical for stability .

    Q. What experimental designs are effective for analyzing structure-activity relationships (SAR) in imidazole-based inhibitors?

    SAR studies require:

    • Systematic substitution : Synthesize analogs with varied substituents (e.g., halogens, methoxy).
    • Biological profiling : Test against target enzymes (e.g., IDO1, EGFR) and off-targets.
    • Multivariate analysis : Use PCA or cluster analysis to identify critical pharmacophores .

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